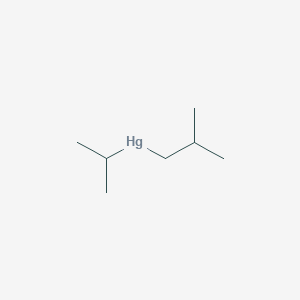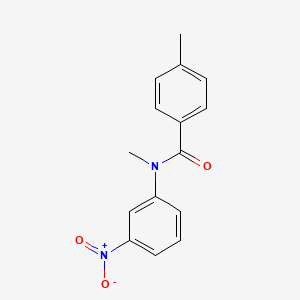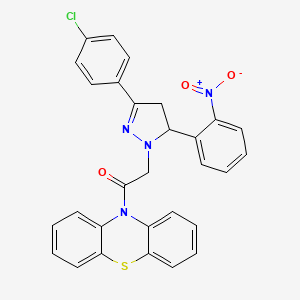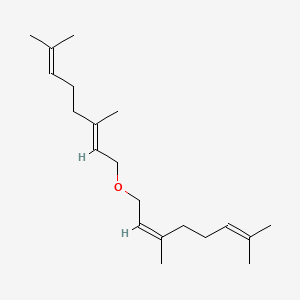
(2-Methylpropyl)(propan-2-yl)mercury
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methylpropyl)(propan-2-yl)mercury is an organomercury compound characterized by the presence of two alkyl groups attached to a mercury atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methylpropyl)(propan-2-yl)mercury typically involves the reaction of mercury salts with organometallic reagents. One common method is the reaction of mercury(II) chloride with isobutylmagnesium bromide and isopropylmagnesium bromide under anhydrous conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: (2-Methylpropyl)(propan-2-yl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury oxides and corresponding alkyl derivatives.
Reduction: Reduction reactions can convert the compound back to elemental mercury and alkyl groups.
Substitution: The mercury atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and thiols are employed in substitution reactions.
Major Products Formed:
Oxidation: Mercury oxides and alkyl derivatives.
Reduction: Elemental mercury and alkyl groups.
Substitution: Various organomercury compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
(2-Methylpropyl)(propan-2-yl)mercury has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its interactions with biological molecules and potential toxicological effects.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2-Methylpropyl)(propan-2-yl)mercury involves its interaction with cellular components. The mercury atom can bind to thiol groups in proteins, disrupting their function. This interaction can lead to the inhibition of enzymatic activity and cellular processes. The compound may also generate reactive oxygen species, contributing to oxidative stress and cellular damage.
Vergleich Mit ähnlichen Verbindungen
Methylmercury: Known for its neurotoxic effects and environmental impact.
Ethylmercury: Used in vaccines as a preservative (thimerosal).
Phenylmercury: Employed as a fungicide and antiseptic.
Uniqueness: (2-Methylpropyl)(propan-2-yl)mercury is unique due to its specific alkyl groups, which influence its chemical reactivity and biological interactions. Compared to other organomercury compounds, it may exhibit distinct toxicological profiles and applications.
Eigenschaften
CAS-Nummer |
78226-14-9 |
|---|---|
Molekularformel |
C7H16Hg |
Molekulargewicht |
300.79 g/mol |
IUPAC-Name |
2-methylpropyl(propan-2-yl)mercury |
InChI |
InChI=1S/C4H9.C3H7.Hg/c1-4(2)3;1-3-2;/h4H,1H2,2-3H3;3H,1-2H3; |
InChI-Schlüssel |
BUMNHEGYFAVCIN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C[Hg]C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[4-[cyano-(4-methylphenyl)methyl]phenyl]azanium;chloride](/img/structure/B14452226.png)





![8-Fluoro-2-(pyridin-2-yl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B14452256.png)

![1,4-Dimethyl-2,5-dihydro-3H-pyrido[4,3-b]indol-3-one](/img/structure/B14452271.png)

